molecular formula C10H14ClN3O2 B3289993 6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine CAS No. 862507-35-5

6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine

Cat. No.: B3289993
CAS No.: 862507-35-5
M. Wt: 243.69 g/mol
InChI Key: UDAQSCNILSVFCX-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine is a chemical compound with a molecular formula of C10H14ClN3O2. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-2-aminopyridine followed by alkylation with 2,2-dimethylpropyl bromide. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The alkylation step involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of 2,2-dimethylpropyl bromide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles

Major Products Formed

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2,2-dimethylpropyl)-2-fluoro-3-methylbenzamide
  • 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide

Uniqueness

6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)6-12-9-7(14(15)16)4-5-8(11)13-9/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAQSCNILSVFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211758
Record name 6-Chloro-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862507-35-5
Record name 6-Chloro-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862507-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add neopentylamine (18 mL, 150 mmol) to a suspension of 2,6-dichloro-3-nitropyridine (20 g, 103 mmol) and Na2CO3 (18.5 g, 175 mmol) in EtOH (1.6 mL/mmol) at RT and stir overnight. Concentrate and dilute the resultant slurry with water (100 mL) and slowly neutralize with concentrated HCl (approx. 40 mL) to pH=7. Cool the suspension at 0° C. for 1 h and collect solid by vacuum filtration. Wash the solid with ice water (4×50 mL) and air dry overnight. Recrystallize the material from EtOAc and hexanes to give the title compound as a yellow solid (21.23 g, 84%).
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Yield
84%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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